molecular formula C25H23NO4S B2501204 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate CAS No. 384353-82-6

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate

Cat. No.: B2501204
CAS No.: 384353-82-6
M. Wt: 433.52
InChI Key: PCDBUTKIPQXLLZ-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate is a complex organic compound that features a unique combination of benzothiazole, chromenone, and cyclopentylpropanoate moieties

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit potent inhibition againstM. tuberculosis . Therefore, it’s plausible that Oprea1_737508 might also target similar biological entities.

Mode of Action

For instance, some benzothiazole derivatives have been found to induce S phase arrest , up-regulate the pro-apoptotic protein , down-regulate the anti-apoptotic protein , activate caspase-3 , and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Biochemical Pathways

Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that Oprea1_737508 might affect pathways related to the survival and proliferation of M. tuberculosis.

Result of Action

Some benzothiazole derivatives have been found to induce cell apoptosis , suggesting that Oprea1_737508 might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-15-20(30-22(27)13-10-16-6-2-3-7-16)12-11-17-23(28)18(14-29-24(15)17)25-26-19-8-4-5-9-21(19)31-25/h4-5,8-9,11-12,14,16H,2-3,6-7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDBUTKIPQXLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)CCC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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